molecular formula C13H16N8O6 B456399 N-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

N-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

Cat. No.: B456399
M. Wt: 380.32g/mol
InChI Key: DKPXKJSHDNXQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is a complex organic compound featuring multiple nitro and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide typically involves multi-step reactions starting from commercially available precursors. The process includes nitration, condensation, and hydrazide formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of high-energy materials and explosives due to its nitro groups.

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The pyrazole rings can interact with specific binding sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is unique due to its combination of nitro and hydrazide groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16N8O6

Molecular Weight

380.32g/mol

IUPAC Name

N'-[3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]-3-(4-nitropyrazol-1-yl)propanehydrazide

InChI

InChI=1S/C13H16N8O6/c1-9-6-11(21(26)27)17-19(9)5-3-13(23)16-15-12(22)2-4-18-8-10(7-14-18)20(24)25/h6-8H,2-5H2,1H3,(H,15,22)(H,16,23)

InChI Key

DKPXKJSHDNXQKW-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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